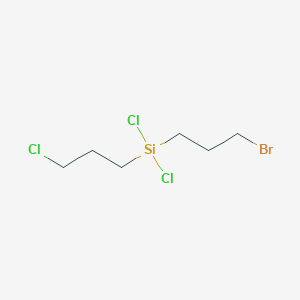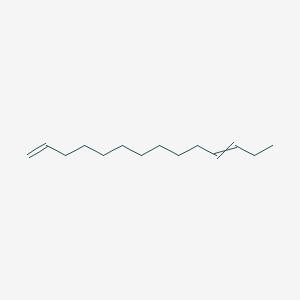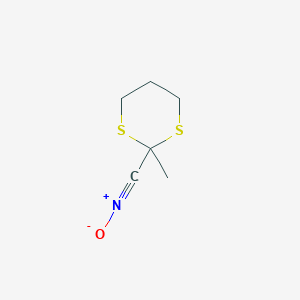
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane is an organosilicon compound with the molecular formula C6H12BrCl2Si. This compound is characterized by the presence of both bromine and chlorine atoms attached to a silicon atom through propyl groups. It is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(dichloro)(3-chloropropyl)silane typically involves the reaction of 3-bromopropyltrichlorosilane with a suitable reagent under controlled conditions. One common method is the hydrosilylation of allyl chloride with trichlorosilane using a transition-metal catalyst such as Rh(I) to selectively form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrosilylation reactions, often using advanced catalytic systems to ensure high yield and selectivity. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrosilylation: The compound can participate in hydrosilylation reactions, adding silicon-hydrogen bonds to alkenes.
Reduction and Oxidation: It can be reduced or oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace halogen atoms.
Catalysts: Transition-metal catalysts like Rh(I) are used in hydrosilylation reactions.
Reducing Agents: Employed in reduction reactions to modify the compound’s structure.
Major Products Formed
Substituted Silanes: Formed through substitution reactions.
Hydrosilylated Products: Resulting from hydrosilylation reactions.
Reduced or Oxidized Derivatives: Produced through reduction or oxidation processes.
Wissenschaftliche Forschungsanwendungen
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloropropyl)trichlorosilane: Similar in structure but lacks the bromine atom.
(3-Bromopropyl)trichlorosilane: Contains bromine but has three chlorine atoms attached to silicon.
(3-Chloropropyl)trimethoxysilane: Contains methoxy groups instead of chlorine atoms.
Uniqueness
(3-Bromopropyl)(dichloro)(3-chloropropyl)silane is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .
Eigenschaften
| 166970-55-4 | |
Molekularformel |
C6H12BrCl3Si |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
3-bromopropyl-dichloro-(3-chloropropyl)silane |
InChI |
InChI=1S/C6H12BrCl3Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2 |
InChI-Schlüssel |
ZAQHODDIFSGXEF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Si](CCCBr)(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/no-structure.png)

![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)




![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
